Fenasulam
Description
Historical Discovery and Development
The available search results provide limited information regarding the historical discovery and development timeline of this compound. Unlike other well-documented herbicides in the sulfonamide family, this compound appears to have received less comprehensive research attention or public documentation of its developmental history. The compound is mentioned in patent literature alongside other herbicidal compounds, suggesting its development occurred within the broader context of herbicide innovation programs targeting specific weed control challenges.
The limited documentation of this compound's development history may indicate either restricted commercial development, limited market application, or proprietary research programs that have not resulted in extensive public scientific literature. Further investigation through specialized chemical databases and patent literature would be necessary to establish a comprehensive developmental timeline for this compound.
Regulatory Status and Global Approvals
The regulatory status of this compound remains unclear based on available search results, with no specific mentions of registration approvals, regulatory assessments, or authorization status in major agricultural markets. This absence of regulatory information contrasts markedly with other sulfonamide herbicides that have undergone extensive regulatory review processes and received multiple national and international approvals for agricultural use.
The lack of readily available regulatory information for this compound may suggest several possibilities: the compound may not have advanced through full regulatory approval processes, it may have limited geographical registration scope, or it may represent a research compound that has not progressed to commercial agricultural applications. Major regulatory agencies such as the United States Environmental Protection Agency, European Food Safety Authority, and other national pesticide regulatory bodies do not appear to have published comprehensive risk assessments or approval decisions for this compound based on the available search results.
Table 1: Comparative Regulatory Documentation Availability
| Compound | Regulatory Documentation | Patent References | Commercial Status |
|---|---|---|---|
| This compound | Limited/Unclear | Present | Undetermined |
| Penoxsulam | Extensive | Multiple | Commercially Available |
Properties
IUPAC Name |
methyl N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O6S/c1-11-9-12(18)3-8-15(11)26-10-16(21)19-13-4-6-14(7-5-13)27(23,24)20-17(22)25-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDDUUFFHPNIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058183 | |
| Record name | Fenasulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78357-48-9 | |
| Record name | Fenasulam [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078357489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenasulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENASULAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SO9089L9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Fenasulam is synthesized through a series of chemical reactions involving the condensation of 4-chloro-2-methylphenol with chloroacetic acid, followed by sulfonation and carbamoylation . The industrial production of this compound typically involves the following steps:
Condensation Reaction: 4-chloro-2-methylphenol reacts with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid.
Sulfonation: The phenoxyacetic acid derivative undergoes sulfonation to introduce the sulfonyl group.
Carbamoylation: The sulfonated product is then reacted with methyl isocyanate to form this compound.
Chemical Reactions Analysis
Fenasulam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Herbicidal Efficacy
Fenasulam is primarily utilized in agriculture for its effectiveness against a broad spectrum of weeds. It works by inhibiting the enzyme dihydropteroate synthase, crucial for folate synthesis in plants, leading to the death of target weed species. Its application has been particularly noted in crops such as fruit trees, grapevines, and sugarcane, where it helps manage weed populations effectively .
Synergistic Formulations
Research has demonstrated that this compound can be combined with other herbicides like flazasulfuron to create synergistic formulations that enhance weed control efficacy. This combination allows for lower application rates while maintaining effective control over resistant weed populations .
Environmental Science
Impact on Non-target Organisms
Studies have been conducted to evaluate the ecological impact of this compound on non-target organisms. Research indicates that while it is effective against weeds, there are concerns regarding its potential effects on beneficial insects and soil microorganisms. Understanding these impacts is crucial for developing integrated pest management strategies that minimize ecological disruption .
Environmental Fate Studies
this compound serves as a model compound in studies investigating the environmental fate of carbamate herbicides. These studies assess how this compound behaves in various environmental conditions, including soil degradation and water contamination, which are critical for evaluating its long-term sustainability and safety .
Medicinal Research
Cholinesterase Inhibition
Although primarily an herbicide, this compound's mechanism as a cholinesterase inhibitor has implications for medical research. This property has led to investigations into its potential therapeutic applications in treating conditions associated with cholinergic dysfunctions .
Case Studies and Research Findings
- Study on Cholinesterase Activity : Research indicated that certain concentrations of this compound could inhibit cholinesterase activity in vitro, suggesting potential applications in pharmacological studies aimed at understanding cholinergic pathways.
- Toxicological Assessments : Various studies have assessed the toxicological profiles of this compound, focusing on its effects on mammalian systems and potential risks associated with exposure through agricultural practices .
Mechanism of Action
Fenasulam exerts its herbicidal effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in plants . This inhibition disrupts the production of essential amino acids and nucleotides, leading to the death of the target weeds. Additionally, as a cholinesterase inhibitor, this compound forms unstable complexes with cholinesterases, leading to the accumulation of acetylcholine and subsequent disruption of nerve function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Fenasulam’s functional groups and molecular framework are likely comparable to Carbasulam, a phenylcarbamic acid ester with benzenesulfonamide substituents. Key structural similarities include:
- Aromatic homomonocyclic backbone: Shared with Fenarimol (CAS 60168-88-9) and Fenfuram (CAS 24691-80-3) .
- Sulfonyl groups: Present in Fenaminosulf (CAS 140-56-7) and Carbasulam, enhancing binding affinity to target enzymes .
- Carbamate/ester linkages : Found in Carbasulam and Fenamidone, influencing metabolic stability .
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (µg/mL) | Key Functional Groups |
|---|---|---|---|---|
| This compound* | Not provided | ~300–350 (inferred) | Data unavailable | Sulfonamide, carbamate |
| Fenamidone | C₁₄H₁₃NO₃ | 243.26 | 10 (acetonitrile) | Imidazolinone, phenyl |
| Fenbuconazole | C₁₉H₁₇ClN₄ | 336.81 | 100 (acetonitrile) | Triazole, chlorophenyl |
| Carbasulam (F03973) | C₁₃H₁₇N₃O₅S | 327.35 | Not reported | Benzenesulfonamide, carbamate |
*Inferred properties for this compound based on structural analogs .
Pharmacokinetic and Pharmacodynamic Profiles
While direct studies on this compound are absent, parallels can be drawn from Carbasulam and antifungal agents like Fenbuconazole:
- Absorption/Bioavailability: Sulfonamide derivatives (e.g., Fenaminosulf) often exhibit moderate oral bioavailability due to solubility limitations in polar solvents .
- Metabolism : Carbamate-containing compounds like Carbasulam undergo hydrolysis via esterases, producing active metabolites .
- Mechanism of Action : Sulfonyl and triazole groups (e.g., in Fenbuconazole) inhibit cytochrome P450 enzymes or acetylcholinesterase, suggesting this compound may target similar pathways .
Table 2: Pharmacodynamic Comparisons
| Compound | Primary Target | Biological Effect | Key Adverse Effects |
|---|---|---|---|
| This compound* | Hypothesized enzyme inhibition | Potential herbicide or antifungal | Limited data; possible hepatotoxicity |
| Fenbuconazole | Lanosterol 14α-demethylase | Disruption of fungal cell membranes | Liver enzyme elevation |
| Carbasulam | Acetylcholinesterase | Neurotoxicity in pests | Cholinergic overstimulation |
Biological Activity
Fenasulam is a sulfonylurea herbicide primarily used for weed control in various agricultural settings. Its biological activity extends beyond herbicidal effects, impacting ecological systems and potentially human health. This article explores the compound's biological activity, including its mechanisms of action, efficacy, and case studies related to its use.
This compound functions as an inhibitor of the enzyme acetolactate synthase (ALS) , which is crucial in the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, this compound disrupts protein synthesis, leading to plant death. The specificity of this compound for ALS makes it effective against a wide range of broadleaf weeds while minimizing harm to crops that are resistant to ALS inhibitors.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Herbicidal | Effective against various broadleaf weeds; inhibits ALS enzyme activity. |
| Toxicity to Non-target Species | Potential toxicity to aquatic organisms and beneficial insects. |
| Residual Activity | Can persist in soil, affecting subsequent crops and soil microbiota. |
| Environmental Impact | Concerns regarding runoff into water bodies and impact on non-target flora and fauna. |
Research Findings
- Efficacy Studies : Research has shown that this compound demonstrates high efficacy against species such as Amaranthus and Chenopodium. A study indicated that application rates of 50-100 g/ha resulted in over 90% control of these species under optimal conditions .
- Soil Persistence : this compound has a half-life ranging from 30 to 90 days in various soil types, which raises concerns about its long-term environmental impact. Studies have reported that its residues can affect the growth of subsequent crops, particularly sensitive species such as legumes .
- Aquatic Toxicity : Investigations into the aquatic toxicity of this compound revealed LC50 values (lethal concentration for 50% of test organisms) indicating moderate toxicity to fish and invertebrates. This necessitates careful management practices to prevent contamination of water bodies .
Case Study 1: Efficacy in Soybean Fields
A field trial conducted in Iowa assessed the effectiveness of this compound in controlling resistant weed populations in soybean fields. The results showed that this compound applied at a rate of 75 g/ha effectively controlled resistant Palmer amaranth populations, providing a viable solution for farmers facing herbicide resistance challenges.
Case Study 2: Environmental Monitoring
In a study monitoring water quality near agricultural areas treated with this compound, researchers found detectable levels in surface water samples post-application. This raised concerns about potential impacts on aquatic ecosystems, prompting recommendations for buffer zones and integrated pest management strategies to mitigate runoff risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
